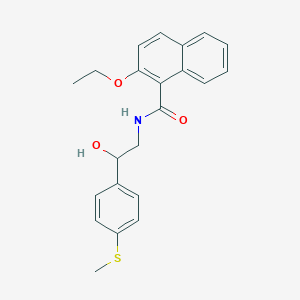

2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide, also known as MTA-N, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of naphthamides and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds with naphthamide structures, ethoxy groups, and substituted phenyl groups emphasizes synthetic methodologies and the exploration of chemical reactivity. For instance, studies on the synthesis of complex naphthols and their derivatives highlight the potential for creating new chemical entities with tailored properties. The synthesis of naphthalene derivatives from substituted γ-phenylcrotonic esters showcases methods to generate compounds with specific functionalities, which could be related to the synthesis or functionalization of compounds similar to 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide (Marion & McRae, 1940).

Photophysical Properties

Compounds incorporating naphthamide motifs often exhibit interesting photophysical properties, making them candidates for fluorescent probes or materials. Research on the interaction of fluorescent probes with biological molecules, such as Bovine Serum Albumin (BSA), can provide insights into how derivatives of this compound might interact with biomolecules, potentially leading to applications in bioimaging or as molecular sensors (Ghosh, Rathi, & Arora, 2016).

Biological Applications

Although your requirements exclude drug use and dosage, it's worth mentioning that structurally related compounds often undergo evaluation for biological activities. For example, studies on naphthoquinone derivatives explore their antibacterial and modulatory activities, which could imply potential research avenues for exploring the biological effects of related compounds, excluding their use as drugs (Figueredo et al., 2020).

Material Science Applications

Naphthamide derivatives' intrinsic stability and electronic properties may render them suitable for material science applications, such as in the development of organic semiconductors or photovoltaic materials. The synthesis and characterization of naphthalene derivatives indicate a potential for developing materials with specific optical or electronic properties, which could extend to derivatives like this compound (Kang et al., 2012).

properties

IUPAC Name |

2-ethoxy-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3S/c1-3-26-20-13-10-15-6-4-5-7-18(15)21(20)22(25)23-14-19(24)16-8-11-17(27-2)12-9-16/h4-13,19,24H,3,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFFHYAZJHAIKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)SC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2728380.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2728381.png)

![5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid](/img/structure/B2728383.png)

![2-[(15S)-10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2728384.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2728397.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2728399.png)